molecular formula C12H12ClN3O B2582596 N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172914-68-9

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2582596
CAS No.: 1172914-68-9
M. Wt: 249.7
InChI Key: SPGFUIBNUKDZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core linked to a 4-chlorophenyl group via a carboxamide bridge. This compound’s structure combines aromatic chlorophenyl and alkyl-amide functionalities, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-2-16-11(7-8-14-16)12(17)15-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGFUIBNUKDZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to a cyclization reaction with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to yield the desired carboxamide product. The reaction conditions typically involve the use of a base, such as sodium ethoxide, and an organic solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

  • Target Compound : The ethyl group at position 1 of the pyrazole and the carboxamide at position 5 distinguish it from analogs.
  • 4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide (): Substituents: Chloro at pyrazole position 4; carboxamide linked to 4-pyridinyl. The chloro at position 4 (vs. position 5 in the target) may alter steric interactions in biological targets .
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Substituents: Dichlorophenyl at position 1, methyl at position 4, and pyridylmethyl-carboxamide. The pyridylmethyl group may confer selectivity for receptors with polar binding pockets .

Modifications to the Carboxamide Group

  • N-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Substituents: Carbothioamide replaces carboxamide; dihydropyrazole ring. The partially saturated pyrazole may reduce planarity, affecting target binding .
  • 3-(4-Chlorophenyl)-N′-[(E)-(4-nitrophenyl)methylene]-1H-pyrazole-5-carbohydrazide () :
    • Substituents: Carbohydrazide group; nitrobenzylidene moiety.
    • Implications: The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity but reduce bioavailability. The carbohydrazide may increase hydrogen-bonding capacity compared to carboxamide .

Aromatic Ring Modifications

  • N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide (): Substituents: Thienyl group at pyrazole position 3; ethylidene-linked chlorophenyl. The ethylidene linker introduces conformational rigidity .
  • 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () :
    • Substituents: Ethoxyphenyl instead of chlorophenyl; chloro-pyridylmethyl at position 1.
    • Implications: The ethoxy group enhances polarity, possibly improving aqueous solubility. The chloro-pyridylmethyl substituent may engage in π-π stacking with aromatic residues in enzymes .

Structural and Functional Comparison Table

Compound Name Pyrazole Substituents Aromatic Group Modifications Functional Group Key Implications Reference
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 1-ethyl, 5-carboxamide 4-chlorophenyl Carboxamide Balanced lipophilicity and solubility N/A
4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide 4-chloro, 1-ethyl, 5-carboxamide 4-pyridinyl Carboxamide Enhanced solubility via pyridinyl
N-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 1-carbothioamide, dihydropyrazole 4-chlorophenyl Carbothioamide Increased metabolic stability
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 1-dichlorophenyl, 4-methyl 3-pyridylmethyl Carboxamide Enhanced hydrophobic interactions
N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 3-thienyl, carbohydrazide Ethylidene-linked chlorophenyl Carbohydrazide Improved lipophilicity and rigidity

Q & A

Q. What are the key synthetic pathways for N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach starting with cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and substituted aryl halides. For example, analogous pyrazole derivatives are synthesized via cyclocondensation using reagents like DMF-DMA (dimethylformamide dimethyl acetal) followed by hydrolysis to yield carboxylic acid intermediates . Optimization strategies include:

  • Temperature control : Elevated temperatures (e.g., 120°C) improve cyclization efficiency in the presence of POCl₃ .
  • Catalyst selection : Acidic or basic catalysts (e.g., NaOH for hydrolysis) enhance intermediate stability .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol improves purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carboxamide functionality .
  • IR spectroscopy : Stretching vibrations (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Q. Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₂H₁₂ClN₃OPubChem
Molecular weight249.70 g/molPubChem
Canonical SMILESClC1=CC=C(C=C1)NC(=O)C2=CC=NN2CCPubChem

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) and molecular docking predict binding affinities and reactivity. For example:

  • Reaction path search : Quantum mechanics (QM) identifies energetically favorable intermediates .
  • Docking studies : Tools like AutoDock Vina model interactions with targets (e.g., carbonic anhydrase IX) to prioritize derivatives .
  • ADMET prediction : Software such as SwissADME forecasts pharmacokinetic properties (e.g., logP, solubility) .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ values or enzyme inhibition profiles may arise from assay conditions or impurity levels. Mitigation approaches include:

  • Standardized assays : Use validated protocols (e.g., fluorescence-based carbonic anhydrase assays) .
  • Batch consistency : HPLC purity checks (>95%) ensure reproducible bioactivity .
  • Theoretical validation : Compare experimental IC₅₀ with computational binding energies to identify outliers .

Q. How to analyze crystal structure and intermolecular interactions for this compound?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Unit cell parameters : Monoclinic systems (e.g., space group P2₁/n) with Z = 4 .
  • Intermolecular forces : Hydrogen bonds (e.g., N-H···O=C) and π-π stacking between aryl rings stabilize the lattice .
  • Thermal ellipsoids : Indicate conformational flexibility of the ethyl and chlorophenyl groups .

Q. How to conduct structure-activity relationship (SAR) studies to improve bioactivity?

Methodology includes:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃ at pyrazole C3) to enhance target binding .
  • Bioisosteric replacement : Replace the 4-chlorophenyl group with 4-fluorophenyl to modulate lipophilicity .
  • In vitro assays : Test derivatives against disease-relevant enzymes (e.g., HDACs, PDEs) .

Q. What are the primary pharmacological targets and associated assay methodologies?

Key targets and assays include:

  • Carbonic anhydrase IX : Fluorescence-based inhibition assay using 4-methylumbelliferyl acetate .
  • Histone deacetylases (HDACs) : Colorimetric assay with acetylated lysine substrates .
  • Cannabinoid receptors : Competitive binding assays with [³H]CP-55,940 in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.